

An In-depth Technical Guide to the Physicochemical Properties of Nitrophenyl-Substituted Pyrazoles

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Compound of Interest

Compound Name: 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenyl-substituted pyrazoles represent a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties and biological activities of the pyrazole core. This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and biological significance of these compounds, with a particular focus on their role as kinase inhibitors. Detailed experimental protocols, extensive data summaries, and visual representations of synthetic workflows, signaling pathways, and structure-activity relationships are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features and diverse biological activities have established them as privileged scaffolds in drug discovery. The introduction of a nitrophenyl substituent onto the pyrazole ring system dramatically alters its electronic and steric properties,

leading to a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This guide delves into the core physicochemical properties of nitrophenyl-substituted pyrazoles, providing a foundational understanding for their application in drug design and development.

Physicochemical Properties

The physicochemical properties of nitrophenyl-substituted pyrazoles are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, solubility, and spectral characteristics, are systematically tabulated below for a range of representative compounds.

Physical and Chemical Data

The following table summarizes key physicochemical data for a selection of nitrophenyl-substituted pyrazoles, compiled from various scientific sources.

Compound ID	Structure	Molecular Formula	Melting Point (°C)	Yield (%)	Reference
1	1-(4-Nitrophenyl)-1H-pyrazole	C ₉ H ₇ N ₃ O ₂	196-197	-	[1]
2	3-(4-Nitrophenyl)-1H-pyrazole	C ₉ H ₇ N ₃ O ₂	196-197	-	[1]
3	3-Nitro-1H-pyrazole	C ₃ H ₃ N ₃ O ₂	-	91	
4	4-Nitropyrazole	C ₃ H ₃ N ₃ O ₂	-	85	[2]
5	5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde	C ₁₆ H ₁₃ N ₃ O ₃	142-145	90	[3]

Note: Yields can vary significantly based on the specific synthetic method employed.

Spectral Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of nitrophenyl-substituted pyrazoles.

¹H NMR: The proton NMR spectra of nitrophenyl-substituted pyrazoles are characterized by signals in the aromatic region corresponding to the protons on both the pyrazole and nitrophenyl rings. The chemical shifts are influenced by the position of the nitro group and other substituents.

¹³C NMR: The carbon NMR spectra provide information on the carbon framework of the molecule. The carbons attached to the nitrogen atoms in the pyrazole ring and the carbon

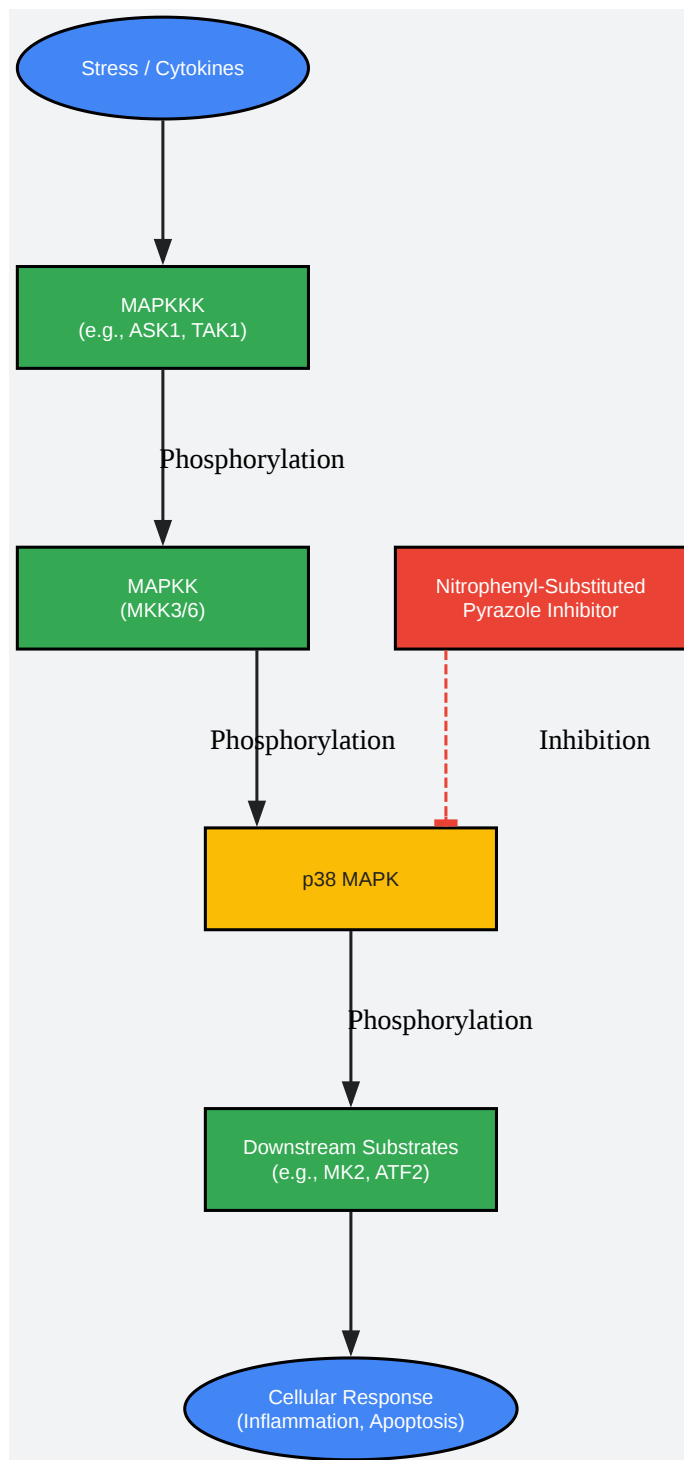
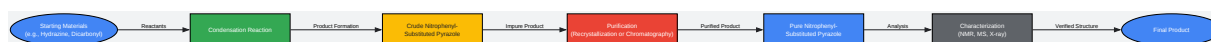
bearing the nitro group in the phenyl ring typically show characteristic chemical shifts.

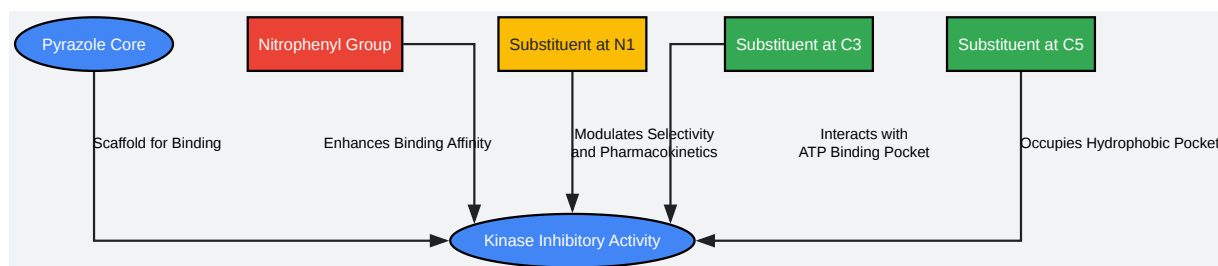
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Synthesis of Nitrophenyl-Substituted Pyrazoles

A variety of synthetic strategies have been developed for the preparation of nitrophenyl-substituted pyrazoles. The most common methods involve condensation reactions between a hydrazine derivative and a 1,3-dicarbonyl compound or a related precursor.

A generalized workflow for the synthesis of these compounds is depicted below:





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